molecular formula C16H14BrNO2S B2806379 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide CAS No. 2034297-96-4

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide

Cat. No.: B2806379
CAS No.: 2034297-96-4
M. Wt: 364.26
InChI Key: HTENUTLEKYCWEW-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide is a synthetic organic compound that features a benzothiophene moiety, a bromofuran ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound has displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors affects the serotoninergic pathway. Serotonin, or 5-hydroxytryptamine (5-HT), is an important neurotransmitter that regulates numerous physiological functions . The compound’s interaction with the 5-HT1A receptors can influence these functions and potentially alter the pathophysiology of certain psychiatric disorders .

Pharmacokinetics

Related compounds have been found to be soluble in dmso , which may suggest similar solubility properties for this compound

Result of Action

Related compounds have been found to induce apoptosis in certain cell lines

Action Environment

It is known that the compound is soluble in dmso , which may suggest that it could be affected by the presence of certain solvents

Preparation Methods

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiophene moiety: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the propan-2-yl group: This step often involves alkylation reactions.

    Bromination of the furan ring: Bromination can be carried out using bromine or other brominating agents under controlled conditions.

    Formation of the carboxamide group: This is typically achieved through amidation reactions involving carboxylic acid derivatives and amines.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Amidation: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.

Scientific Research Applications

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in targeting specific receptors or enzymes.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide can be compared with other compounds that have similar structural features, such as:

    N-[1-(1-benzothiophen-3-yl)propan-2-yl]-4-methylbenzenesulfonamide: This compound also features a benzothiophene moiety but differs in the substituents attached to the core structure.

    1-(benzo[b]thiophen-3-yl)propan-2-one: This compound lacks the furan ring and carboxamide group, making it structurally simpler.

    N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: This compound has a different heterocyclic ring system and additional substituents.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO2S/c1-10(18-16(19)13-6-7-15(17)20-13)8-11-9-21-14-5-3-2-4-12(11)14/h2-7,9-10H,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTENUTLEKYCWEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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